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Compound of Interest

Compound Name: KBP-7018

Cat. No.: B608310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

(PK) and bioavailability data for KBP-7018, a novel, selective tyrosine kinase inhibitor with

potential for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The information

presented is compiled from published preclinical studies and is intended to serve as a resource

for researchers and professionals involved in drug development.

KBP-7018 is a multi-kinase inhibitor that targets key signaling pathways involved in fibrosis,

including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-kit receptor, and

RET receptor.[3][4] Its potent inhibitory activity against these tyrosine kinases suggests a

promising therapeutic approach for IPF.[4][5]

Core Pharmacokinetic Parameters of KBP-7018
The preclinical pharmacokinetic profile of KBP-7018 has been characterized in various species

to predict its behavior in humans. The following tables summarize the key quantitative data

from these studies.

In Vivo Pharmacokinetic Parameters of KBP-7018 in
Different Species
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Parameter Mouse Rat Dog Monkey

IV Dose (mg/kg) 2 2 1 2

CL (L/h/kg) 1.23 0.83 1.87 0.61

Vss (L/kg) 1.51 1.38 4.65 1.83

t1/2 (h) 0.9 1.2 2.3 2.1

Oral Dose

(mg/kg)
5 5 2 5

Cmax (ng/mL) 487 1020 119 433

Tmax (h) 0.25 0.5 6.0 4.0

AUC0-t

(ng·h/mL)
1120 2290 501 3440

Bioavailability

(%)
34 68 21 56

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum

plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area

under the plasma concentration-time curve from time zero to the last measurable

concentration.

Predicted Human Pharmacokinetic Parameters of KBP-
7018

Parameter Predicted Value Method

Plasma Clearance (L/h/kg) 0.19 Allometric Scaling

Volume of Distribution (L/kg) 1.6 Allometric Scaling

Blood Half-life (h) 5.9 Allometric Scaling

Human Blood CL (% of

Hepatic Blood Flow)
~20%

Allometric scaling and other

modeling methods
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These are predicted human parameters based on preclinical data and modeling.[1]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections outline the protocols used in the preclinical characterization of KBP-
7018.

In Vivo Pharmacokinetic Studies
Animal Models:

Male CD-1 mice (20-25 g)

Male Sprague-Dawley rats (250-300 g)

Male beagle dogs (7-10 kg)

Male cynomolgus monkeys (4-6 kg)[3]

Dosing:

Intravenous (IV) Administration: KBP-7018 was administered as a single bolus injection.

Oral (PO) Administration: KBP-7018 was administered via oral gavage.

Sample Collection:

Serial blood samples were collected at predetermined time points post-dosing.

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

Plasma concentrations of KBP-7018 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

In Vitro Studies
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Microsomal Stability Assay:

Objective: To assess the metabolic stability of KBP-7018.

Method: KBP-7018 was incubated with liver microsomes from mice, rats, dogs, monkeys,

and humans in the presence of NADPH. The disappearance of the compound over time was

monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.[3]

Caco-2 Permeability Assay:

Objective: To evaluate the intestinal permeability of KBP-7018.

Method: The transport of KBP-7018 was assessed across Caco-2 cell monolayers in both

apical-to-basolateral and basolateral-to-apical directions.[2]

Plasma Protein Binding:

Objective: To determine the extent of KBP-7018 binding to plasma proteins.

Method: The binding of KBP-7018 to plasma proteins from various species, including

humans, was determined using methods such as equilibrium dialysis.

Visualizations
The following diagrams illustrate key concepts related to the mechanism and evaluation of

KBP-7018.
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Caption: KBP-7018 Mechanism of Action.
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Caption: Preclinical Pharmacokinetic Evaluation Workflow.

In summary, the preclinical data for KBP-7018 demonstrate a moderate oral bioavailability

(21%-68%) across the species tested.[1][2][6] The time to reach maximum plasma
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concentration ranged from 0.25 to 6 hours after oral administration.[1][2][6] The systemic

clearance was generally low to moderate in rodents and monkeys, but high in dogs.[1][2][6]

Predictions based on this preclinical data suggest that KBP-7018 is likely to have a low

clearance and an acceptable half-life in humans, supporting its further development for oral

administration in clinical trials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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